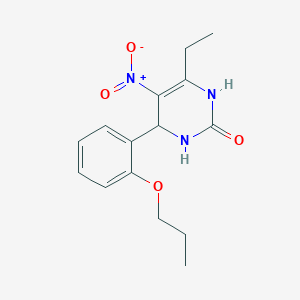![molecular formula C14H18N2O4 B5194825 diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate
説明
Diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate, also known as Meldrum's acid, is a versatile organic compound widely used in organic synthesis and medicinal chemistry. It was first synthesized in 1908 by US chemist John Meldrum. Meldrum's acid is a white crystalline solid with a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol. It is soluble in polar solvents such as ethanol, methanol, and water.
作用機序
The mechanism of action of diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid is based on its ability to form stable intermediates with other reagents. For example, diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid can form a stable intermediate with an aldehyde or ketone, which can then undergo nucleophilic addition or Michael addition to form a new carbon-carbon bond. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid can also act as a carbonyl enophile in the Diels-Alder reaction, forming a cycloadduct with a diene.
Biochemical and Physiological Effects
diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has been shown to have neuroprotective effects in vitro and in vivo. It can reduce oxidative stress and inflammation in neuronal cells, and protect against ischemic brain injury in animal models. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid in lab experiments include its high reactivity, versatility, and availability. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid can be easily synthesized in large quantities and used in various reactions without the need for complex purification procedures. The limitations of using diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid include its sensitivity to moisture and air, which can lead to decomposition and loss of reactivity. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid also has a relatively short shelf life and should be stored in a dry and cool place.
将来の方向性
There are several future directions for the research and application of diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid. One direction is to develop new synthetic methods using diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid as a key reagent for the synthesis of complex organic molecules. Another direction is to explore the biological and medical applications of diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid, such as its potential as a drug candidate for the treatment of neurodegenerative diseases. Furthermore, the development of new catalysts based on diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid could lead to the discovery of novel reactions and applications in organic synthesis.
科学的研究の応用
Diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has been extensively used as a building block in organic synthesis due to its unique chemical properties. It can act as a nucleophile, a Michael acceptor, and a carbonyl enophile, making it a versatile reagent for the synthesis of various organic compounds such as heterocycles, amino acids, and natural products. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has also been used as a catalyst in various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction.
特性
IUPAC Name |
diethyl 2-[[(3-methylpyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-10(3)7-6-8-15-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGQOQDYCQJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC=N1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)

![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)